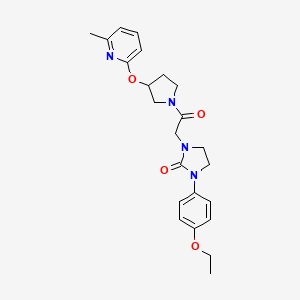![molecular formula C8H13BrO2 B2492470 8-Bromo-1,4-dioxaspiro[4.5]decane CAS No. 68278-51-3](/img/structure/B2492470.png)
8-Bromo-1,4-dioxaspiro[4.5]decane
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane and related compounds involves strategic methods to form the spirocyclic framework. For instance, a convenient synthesis has been developed from commercially available reagents, highlighting the compound's promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020). Another study demonstrates the flexible synthesis of enantiomerically pure dioxaspiro compounds, utilizing enantiomerically pure homopropargylic alcohols (Schwartz et al., 2005).
Molecular Structure Analysis
The molecular structure and conformation of 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives have been established through techniques like X-ray diffraction analysis and NMR spectroscopy. These studies are crucial for understanding the compound's geometric configuration, which influences its reactivity and physical properties (Atroshchenko et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives are of significant interest due to their potential to form complex molecules. The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes through copper-catalyzed difluoroalkylation is a notable example, demonstrating the compound's versatility in forming structures with potential applications in medicinal chemistry (Li et al., 2020).
Physical Properties Analysis
The physical properties of 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives, such as solubility, melting point, and boiling point, are essential for their application in synthesis and material science. Although specific studies on these parameters are less common, understanding these properties is crucial for manipulating the compound in laboratory settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of 8-Bromo-1,4-dioxaspiro[4.5]decane in synthetic chemistry. Its ability to undergo reactions such as spiro-bromocyclization showcases its potential as a versatile synthetic intermediate (He & Qiu, 2017).
Scientific Research Applications
Stereochemistry and Elimination Reactions
8-Bromo-1,4-dioxaspiro[4.5]decane, as a derivative of simple spiroketals, is significant in stereochemistry and elimination reactions. Research has shown that bromination of spiroketals like 1,6-dioxaspiro[4.5]decane leads to the formation of mono-, di-, and tribromo derivatives. The stereochemistry of these derivatives has been characterized using correlated 1H and 13C NMR spectroscopy and X-ray crystal structure determinations. This research demonstrates the potential of α-bromination of spiroketals in synthesizing α-bromine-containing spiroketal metabolites (Lawson et al., 1993).
Optical Activity in Pheromone Synthesis
The compound also finds applications in synthesizing optically active pheromones. A study demonstrated the synthesis of various 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane- and -[4.5]decane pheromones from a common chiral precursor, using bromoepoxide as a chiral building block (Hungerbühler et al., 1980).
Synthesis of Biologically Active Compounds
A study in 2020 described a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for the production of important biologically active compounds, from commercially available reagents (Ogurtsov & Rakitin, 2020).
Synthesis of Organic Chemicals
1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Nonlinear Optical Material
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, demonstrating its potential in the field of optoelectronics (Kagawa et al., 1994).
Safety And Hazards
8-Bromo-1,4-dioxaspiro[4.5]decane is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBPQVTECHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,4-dioxaspiro[4.5]decane | |
CAS RN |
68278-51-3 | |
| Record name | 8-bromo-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

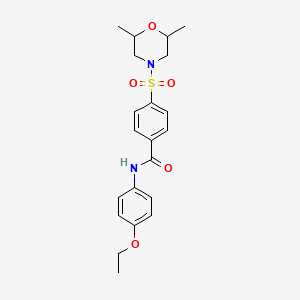
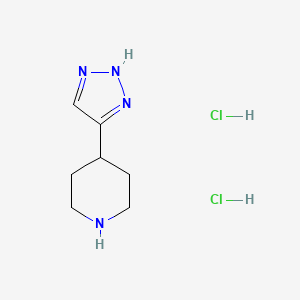
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)
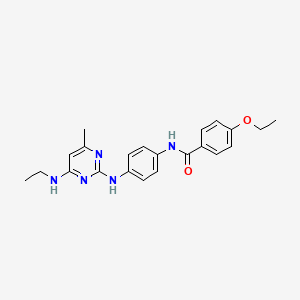
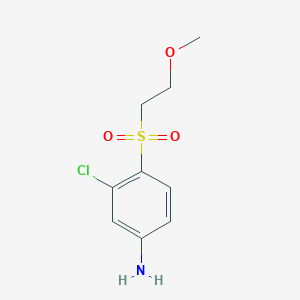
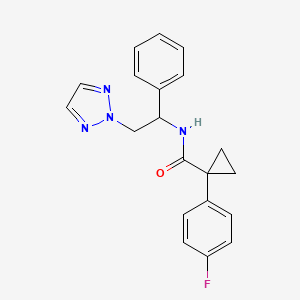
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)
![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
